
6-chloro-2-(2-methylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-chloro-2-(2-methylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMQ or quinolinecarboxamide and is a member of the quinoline family of compounds. In
Mecanismo De Acción
The mechanism of action of CMQ is not fully understood. However, it has been suggested that CMQ exerts its biological effects by inhibiting the activity of various enzymes and proteins. For example, CMQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. CMQ has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMQ are diverse and depend on the specific application. In the field of medicinal chemistry, CMQ has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models. In addition, CMQ has been shown to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease. CMQ has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMQ in lab experiments is its broad range of biological activities. This allows for the investigation of various biological processes using a single compound. In addition, CMQ has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using CMQ in lab experiments is its potential toxicity. Careful consideration must be given to the concentration of CMQ used in experiments to avoid adverse effects.
Direcciones Futuras
There are several future directions for the study of CMQ. One area of interest is the development of CMQ derivatives with improved biological activities. Another area of interest is the investigation of the structure-activity relationship of CMQ to better understand its mechanism of action. In addition, the potential use of CMQ as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease warrants further investigation. Finally, the use of CMQ as a fluorescent probe for the detection of DNA is an area of potential application in the field of molecular biology.
Aplicaciones Científicas De Investigación
CMQ has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, CMQ has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In addition, CMQ has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. CMQ has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Propiedades
IUPAC Name |
6-chloro-2-(2-methylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-4-2-3-5-18(15)22-13-20(19-12-17(24)6-7-21(19)27-22)23(28)26-14-16-8-10-25-11-9-16/h2-13H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKAYBFEBHPUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-2-(2-pyridinyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B3608189.png)
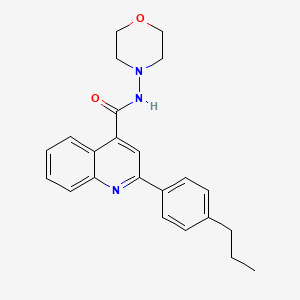

![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608220.png)
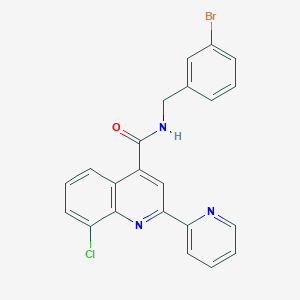
![2-phenyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608234.png)
![7-chloro-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3608241.png)

![N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608254.png)
![2-(5-methyl-2-furyl)-N-[2-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B3608259.png)
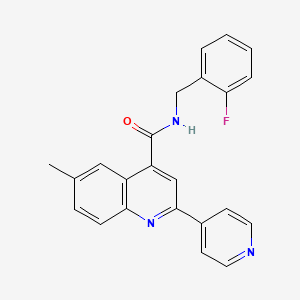
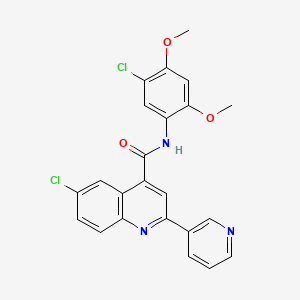
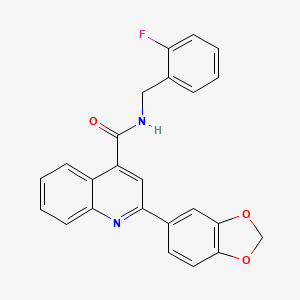
![2-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B3608294.png)